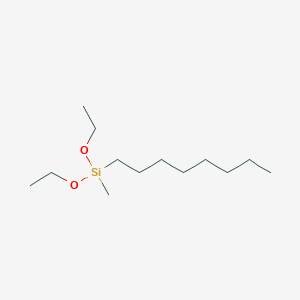
3-(Hydroxymethyl)cyclohexanone
Descripción general
Descripción
3-(Hydroxymethyl)cyclohexanone is an organic compound with the molecular formula C7H12O2 . It is related to cyclohexane, a six-carbon cyclic molecule, by the replacement of one hydrogen atom by a hydroxyl group .
Synthesis Analysis
The synthesis of 3-(Hydroxymethyl)cyclohexanone can be achieved through various methods. One such method involves the catalytic protodeboronation of pinacol boronic esters, which allows for a formal anti-Markovnikov alkene hydromethylation . Another method involves the stereospecific synthesis of cyclohexenone acids by [3,3]-sigmatropic rearrangement .Molecular Structure Analysis
The molecular structure of 3-(Hydroxymethyl)cyclohexanone consists of a cyclohexane ring with a hydroxymethyl group attached . The average mass of the molecule is 128.169 Da and the monoisotopic mass is 128.083725 Da .Chemical Reactions Analysis
The chemical reactions involving 3-(Hydroxymethyl)cyclohexanone are complex and varied. For instance, it has been used in the catalytic protodeboronation of alkyl boronic esters . Additionally, it has been involved in the synthesis of cyclohexenone acids by [3,3]-sigmatropic rearrangement .Aplicaciones Científicas De Investigación
Catalyst in Phenol Hydrogenation
3-(Hydroxymethyl)cyclohexanone, as a derivative of cyclohexanone, plays a crucial role in chemical synthesis. A study by Xu et al. (2015) discusses the use of cyclohexanone in the selective hydrogenation of phenol to cyclohexanone using a hydroxyapatite-bound palladium catalyst. This process demonstrates high reactivity, selectivity, and stability under mild conditions, making it significant in industrial chemistry (Xu et al., 2015).
Synthesis of Synthetic Polymers
Another critical application is in the synthesis of synthetic polymers such as Nylon. Wang et al. (2016) report a green synthesis method for cyclohexanone, utilizing non-precious catalysts and environmentally friendly oxidants. This method demonstrates the importance of cyclohexanone as an intermediate in the eco-friendly production of synthetic polymers (Wang et al., 2016).
Asymmetric α-Hydroxymethylation
The compound also findsuse in asymmetric α-hydroxymethylation. Chen et al. (2010) explored the use of l-threonine as a catalyst for the asymmetric α-hydroxymethylation of cyclohexanone with formalin. This process is crucial for synthesizing pharmaceutical compounds and natural products, demonstrating the compound's versatility in organic synthesis (Chen et al., 2010).
Investigation in Liquid Crystal Technology
In the field of liquid crystal technology, Sakthivel and Kannan (2005) synthesized novel liquid crystalline-cum-photocrosslinkable polymers containing divanillylidene cyclohexanone. These polymers, with their unique properties, have potential applications in advanced materials science, such as in displays and sensors (Sakthivel & Kannan, 2005).
Application in Biomass Extraction
Jiang et al. (2018) investigated the use of cyclohexanone in the extraction of polyhydroxyalkanoates (PHAs) from bacterial cells. This study is significant in developing biocompatible and sustainable extraction methods for biodegradable polymers, highlighting the environmental applications of cyclohexanone (Jiang et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
3-(hydroxymethyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-5-6-2-1-3-7(9)4-6/h6,8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZGKTIHFHBTGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201306160 | |
| Record name | 3-(Hydroxymethyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)cyclohexanone | |
CAS RN |
32916-58-8 | |
| Record name | 3-(Hydroxymethyl)cyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32916-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Hydroxymethyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(hydroxymethyl)cyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















